Boc-N-Me-Phe-OH

Catalog No.
S1768779
CAS No.
M.F
C15H21NO4
M. Wt
279.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-N-Me-Phe-OH

Product Name

Boc-N-Me-Phe-OH

IUPAC Name

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,17,18)/t12-/m0/s1

InChI Key

AJGJINVEYVTDNH-LBPRGKRZSA-N

Synonyms

Boc-N-Me-Phe-OH;37553-65-4;Boc-N-methyl-L-phenylalanine;Boc-Mephe-Oh;Boc-L-MePhe-OH;SBB064203;AmbotzBAA1113;PubChem12252;AC1Q3VRD;SCHEMBL65502;15551_ALDRICH;Boc-N-a-methyl-L-Phenylalanine;15551_FLUKA;CTK2A6497;AJGJINVEYVTDNH-LBPRGKRZSA-N;MolPort-001-793-456;ZINC2391122;ANW-42415;CB-642;t-butoxycarbonyl-N-methylphenylalanine;AKOS015836711;AKOS015889958;AJ-35718;AK-46141;AM808155

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)O

Boc-N-Me-Phe-OH (N-tert-butoxycarbonyl-N-methyl-L-phenylalanine) is a heavily utilized unnatural amino acid derivative in both solid-phase (SPPS) and liquid-phase peptide synthesis. The presence of the N-methyl group fundamentally alters the physicochemical and pharmacokinetic properties of the resulting peptide, enhancing lipophilicity, restricting backbone flexibility, and providing critical resistance against enzymatic degradation [1]. Protected by a tert-butoxycarbonyl (Boc) group, this building block is specifically tailored for synthesis strategies requiring acidic deprotection, making it an essential precursor for the assembly of complex peptidomimetics, cyclic peptides, and blood-brain barrier (BBB) penetrating therapeutics where standard amino acids fail to survive physiological conditions [2].

Research Fit

Boc solid-phase peptide synthesis workflow
Site-specific N-methyl-L-phenylalanine incorporation
Acid-labile Boc protection compatible with Boc/Bzl strategy

Substituting Boc-N-Me-Phe-OH with its unmethylated counterpart, Boc-Phe-OH, completely compromises the proteolytic stability and intended conformational rigidification of the target peptide, often reducing in vivo half-life from hours to mere minutes [1]. Conversely, attempting to substitute it with Fmoc-N-Me-Phe-OH introduces severe processability risks: the basic conditions (e.g., piperidine) required for Fmoc deprotection frequently trigger rapid diketopiperazine (DKP) formation, especially at the dipeptide stage, leading to premature chain termination and drastic yield losses[2]. Thus, Boc-N-Me-Phe-OH is uniquely required when synthesizing N-methylated sequences that are highly susceptible to base-catalyzed cyclization, necessitating an orthogonal, acid-cleavable Boc/Bzl synthesis route [3].

Substitution Risk

Boc-Phe-OH substitution
N-methyl group alters backbone conformation, coupling kinetics, and proteolytic stability; direct replacement may shift peptide properties.
Fmoc-N-Me-Phe-OH strategy conflict
Requires orthogonal Fmoc/tBu chemistry; cannot be used within established Boc/Bzl SPPS protocols without full method redesign.
Free acid vs. DCHA salt form
Amorphous free acid may complicate handling and weighing compared to crystalline DCHA salt; physical form may not transfer directly in automated workflows.

Enhancement of In Vivo Half-Life via Proteolytic Shielding

The incorporation of N-methylated amino acids like Boc-N-Me-Phe-OH into a peptide backbone fundamentally alters its susceptibility to enzymatic cleavage. Standard peptides containing unmethylated phenylalanine are typically rapidly hydrolyzed by digestive and systemic peptidases, often exhibiting in vivo half-lives of less than 10 minutes[1]. In contrast, the substitution with N-methyl-phenylalanine removes the amide hydrogen, sterically blocking protease active sites and extending the half-life significantly, often by orders of magnitude, while simultaneously increasing intestinal and blood-brain barrier permeability [2].

Evidence DimensionIn vivo half-life / proteolytic stability
Target Compound DataExtended half-life (often > hours) and enhanced BBB permeability
Comparator Or BaselineBoc-Phe-OH derived peptides (half-life < 10 minutes)
Quantified Difference>10-fold increase in enzymatic stability
ConditionsIn vivo and in vitro proteolytic assays

Procurement of the N-methylated derivative is mandatory for therapeutic peptide development where oral bioavailability or systemic circulation time is a critical success factor.

Backbone conformation
Class-level
Major species: trans-1,2 / cis-2,3 geometry in vasopressin analog
Supports backbone pre-organization design
NMR study on [D-MePhe²,MePhe³]AVP; native peptide lacks constraint

Suppression of Diketopiperazine (DKP) Formation During Synthesis

During the synthesis of peptides containing N-methylated residues, the dipeptide stage is highly vulnerable to intramolecular aminolysis, resulting in diketopiperazine (DKP) formation and chain cleavage. When utilizing Fmoc-N-Me-Phe-OH, the basic conditions (e.g., 20% piperidine) required for Fmoc removal can drive DKP formation, sometimes resulting in >50% loss of the growing peptide chain [1]. By utilizing Boc-N-Me-Phe-OH, deprotection is achieved under acidic conditions (e.g., TFA), which completely suppresses this base-catalyzed cyclization, preserving the integrity of the synthesis and maximizing overall yield [1].

Evidence DimensionDipeptide chain retention (DKP avoidance)
Target Compound DataNear 100% chain retention during acidic (TFA) deprotection
Comparator Or BaselineFmoc-N-Me-Phe-OH (up to >50% chain loss during basic deprotection)
Quantified Difference>50% improvement in intermediate yield for susceptible sequences
ConditionsSolid-phase peptide synthesis (SPPS) at the dipeptide stage

Buyers synthesizing sequences prone to DKP formation must select the Boc-protected variant over Fmoc to prevent catastrophic yield losses during routine deprotection.

Protease resistance
Reported
45-fold increase
Supports protease-resistance engineering context
Oligopeptide assays with chymotrypsin/proteinase K; cross-study comparison

Coupling Kinetics and Steric Hindrance Management

The N-methyl group of Boc-N-Me-Phe-OH introduces significant steric bulk, which drastically alters coupling kinetics compared to unmethylated precursors. While Boc-Phe-OH routinely achieves >95% coupling efficiency within 30 minutes using standard reagents (e.g., DIC/HOBt), the acylation of the secondary amine of a resin-bound N-Me-Phe residue, or the coupling of Boc-N-Me-Phe-OH itself, often requires highly reactive coupling agents such as HATU, BOP-Cl, or EDC/HOAt, and extended reaction times to achieve comparable yields (typically 60-89%) [1]. This steric hindrance necessitates careful selection of coupling conditions to avoid incomplete reactions and deletion sequences[1].

Evidence DimensionCoupling efficiency and required activation energy
Target Compound Data60-89% yield requiring strong activators (e.g., HATU/HOAt)
Comparator Or BaselineBoc-Phe-OH (>95% yield with standard DIC/HOBt)
Quantified Difference~10-35% reduction in baseline coupling efficiency, necessitating specialized reagents
ConditionsStandard SPPS coupling cycles

Procurement teams must anticipate the need for premium coupling reagents (like HATU) and longer processing times when substituting standard phenylalanine with its N-methylated counterpart.

Hindered coupling yield
Reported
HATU: 20–25% final peptide yield · Mixed anhydride: <10% product
Supports synthetic feasibility for N-methyl peptides
Model tripeptide; HATU/DIPEA in DMF, 20 min

Conformational Rigidification and Target Affinity

The N-methylation provided by Boc-N-Me-Phe-OH restricts the rotational freedom of the peptide backbone, specifically limiting the accessible phi (φ) and psi (ψ) dihedral angles. Compared to the highly flexible unmethylated Boc-Phe-OH, this local rigidification can lock the peptide into a specific bioactive conformation[1]. This structural pre-organization often results in a significant increase in target binding affinity and selectivity, as the entropic penalty of binding is reduced, making it a critical structural modification in the design of high-affinity peptidomimetics[1].

Evidence DimensionBackbone flexibility (phi/psi angles)
Target Compound DataRestricted conformational space (favoring specific turns)
Comparator Or BaselineBoc-Phe-OH (highly flexible backbone)
Quantified DifferenceSignificant reduction in conformational entropy upon binding
ConditionsBioactive peptide structural analysis

This compound is essential for material selection when the goal is to optimize receptor affinity and selectivity by locking a peptide into its active conformation.

Physical form
Data to verify
DCHA salt: crystalline powder, m.p. 174–177 °C · Free acid: amorphous solid
Supports selection for automated dispensing
Supplier specification; independent characterization recommended
NCA by-product risk
Class-level
HATU/HOAt: near-complete coupling · PyBroP-type activators: significant NCA formation
Informs reagent selection for efficient coupling
Boc-N-methyl amino acid class behavior; 20 min coupling in DMF
Orthogonal deprotection
Class-level
Boc: TFA-labile, orthogonal to base-labile Fmoc groups
Defines synthetic strategy for complex peptides
Standard SPPS protocols; enables selective deprotection of acid-/base-sensitive side chains

Synthesis of Proteolytically Stable Peptidomimetics

Directly leveraging the enzymatic resistance conferred by N-methylation, this compound is ideal for developing therapeutic peptides intended for oral administration or extended systemic circulation [1].

Assembly of Cyclic Peptides and Depsipeptides

Utilizing the Boc-protection strategy to avoid base-catalyzed diketopiperazine (DKP) formation, making it the preferred building block for complex natural product syntheses where Fmoc chemistry fails[2].

Development of Blood-Brain Barrier (BBB) Shuttles

Exploiting the increased lipophilicity and reduced hydrogen-bonding capacity of the N-methylated backbone to design peptides capable of passive central nervous system (CNS) penetration[1].

Structural Optimization of Receptor Ligands

Employed to introduce local conformational constraints, thereby enhancing the binding affinity and selectivity of peptide-based drug candidates by reducing the entropic cost of receptor interaction [3].

Application Fit

Application
Selection Property
Validation Focus
Protease-resistant peptide research
N-methyl modification for stability screening
Proteolytic stability assay context
Conformational control in peptide ligand studies
Backbone cis/trans restriction
NMR conformational analysis, target binding endpoint review
N-methylated natural product synthesis
Hindered coupling compatibility (HATU)
Coupling yield and DKP control
Automated Boc SPPS workflows
Crystalline DCHA salt form
Handling and weighing accuracy

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

279.14705815 Da

Monoisotopic Mass

279.14705815 Da

Heavy Atom Count

20

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